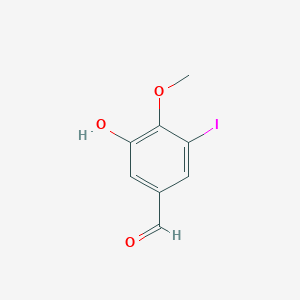

3-Hydroxy-5-iodo-4-methoxybenzaldehyde

Description

Significance of Phenolic Aldehydes in Chemical Synthesis

Phenolic aldehydes are a subclass of substituted benzaldehydes characterized by the presence of at least one hydroxyl (-OH) group attached to the aromatic ring, making them derivatives of phenol (B47542). wikipedia.org Many phenolic aldehydes are naturally occurring compounds found in various plants, wines, and cognacs. wikipedia.org A prominent example is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), the primary component of vanilla bean extract, which is widely used as a flavoring agent in foods, beverages, and pharmaceuticals. taylorandfrancis.comnih.gov

Beyond their roles as flavorants, phenolic aldehydes are valuable intermediates in chemical synthesis. taylorandfrancis.comresearchgate.net The presence of both a hydroxyl group and an aldehyde group allows for a range of chemical transformations. They are used in the synthesis of pharmaceuticals and other complex organic molecules. taylorandfrancis.comgoogle.com For instance, the aldehyde group can react with primary amines to form Schiff bases, a class of compounds with various applications. taylorandfrancis.comresearchgate.net The oxidative transformation of phenolic aldehydes is also a subject of study, particularly in atmospheric chemistry. acs.org

Overview of Halogenated Benzaldehydes and their Unique Chemical Attributes

Halogenated benzaldehydes are derivatives where one or more hydrogen atoms on the benzene (B151609) ring have been substituted by halogen atoms (fluorine, chlorine, bromine, or iodine). nih.gov This substitution significantly impacts the electronic environment of the benzene ring and the reactivity of the aldehyde group. nih.gov

The introduction of halogen atoms can increase the chemical reactivity of the molecule, making these compounds valuable precursors and intermediates for synthesizing a variety of products, including drugs, active pharmaceutical ingredients (APIs), pesticides, and dyes. nih.gov The specific halogen and its position on the ring influence properties such as volatility, solubility, and phase transitions, which are critical factors for their application and environmental fate. nih.gov

Structural Elucidation and Naming Conventions for 3-Hydroxy-5-iodo-4-methoxybenzaldehyde

The compound this compound is a polysubstituted benzaldehyde (B42025). Its structure features a central benzene ring with four substituents: an aldehyde (-CHO) group, a hydroxyl (-OH) group, an iodo (-I) group, and a methoxy (B1213986) (-OCH₃) group.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the aldehyde group is the principal functional group and defines the parent name as benzaldehyde. wikipedia.orgqmul.ac.uk The carbon atom of the aldehyde group is designated as position 1 on the benzene ring. libretexts.org The substituents are then numbered to give them the lowest possible locants and are listed in alphabetical order. Therefore, the name is This compound , indicating a hydroxyl group at position 3, an iodine atom at position 5, and a methoxy group at position 4.

Below are tables detailing the chemical identifiers and physical properties of this specific compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇IO₃ | nih.gov |

| Molecular Weight | 278.04 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| InChI | InChI=1S/C8H7IO3/c1-12-7(10)5-2-4(11)3-6(5)9/h2-3,10-11H,1H3 | (Generated based on structure) |

| InChIKey | WLVONXUJGXQSRR-UHFFFAOYSA-N | chemsynthesis.com |

| Canonical SMILES | COC1=C(C=C(C=C1I)C=O)O | chemsynthesis.com |

| PubChem CID | 12927998 | nih.gov |

Table 2: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | sigmaaldrich.com |

| Melting Point | 129-131 °C | chemsynthesis.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₇IO₃ |

| Benzaldehyde | C₇H₆O |

| Vanillin | C₈H₈O₃ |

| 4-Hydroxy-3-iodo-5-methoxybenzaldehyde (5-Iodovanillin) | C₈H₇IO₃ |

| 3-Hydroxy-2-iodo-4-methoxybenzaldehyde | C₈H₇IO₃ |

| Phenol | C₆H₆O |

| Fluorine | F |

| Chlorine | Cl |

| Bromine | Br |

Structure

3D Structure

Properties

CAS No. |

54246-07-0 |

|---|---|

Molecular Formula |

C8H7IO3 |

Molecular Weight |

278.04 g/mol |

IUPAC Name |

3-hydroxy-5-iodo-4-methoxybenzaldehyde |

InChI |

InChI=1S/C8H7IO3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-4,11H,1H3 |

InChI Key |

WLVONXUJGXQSRR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1I)C=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 5 Iodo 4 Methoxybenzaldehyde

Retrosynthetic Disconnection Strategies

Retrosynthesis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily prepared starting materials. For 3-hydroxy-5-iodo-4-methoxybenzaldehyde, several disconnection strategies can be envisioned.

C-I Bond Disconnection: The most straightforward approach involves disconnecting the carbon-iodine bond. This leads back to the immediate precursor isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) . wikipedia.org This strategy relies on a regioselective electrophilic iodination of isovanillin, which is an electron-rich aromatic system amenable to such reactions.

C-C (Formyl) Bond Disconnection: An alternative disconnection breaks the carbon-carbon bond of the aldehyde group. This suggests a formylation reaction as the key final step. The precursor would be 2-iodo-6-methoxyphenol . This route depends on the ability to successfully formylate the C1 position in the presence of the other substituents. Classic formylation reactions like the Vilsmeier-Haack, Duff, or Reimer-Tiemann reaction are considered for this step. organic-chemistry.orgecu.eduwikipedia.org

C-O (Methoxy) Bond Disconnection: A third strategy involves the disconnection of the methyl ether linkage. This suggests a synthesis from a dihydroxy precursor, specifically 3,4-dihydroxy-5-iodobenzaldehyde . This pathway would require a regioselective methylation of the hydroxyl group at the C4 position, which is a significant challenge due to the presence of two similar phenolic groups. researchgate.net

These varied strategies highlight the different challenges in synthesizing this molecule, primarily centering on achieving the correct placement (regiochemistry) of each functional group.

Direct Halogenation Approaches

Direct halogenation, specifically iodination, of a suitable aromatic precursor is a common and efficient method for introducing an iodine atom onto an activated benzene (B151609) ring.

The synthesis of the target molecule can be achieved by the direct iodination of isovanillin. While the direct iodination of isovanillin itself is not extensively detailed, the reaction is analogous to the well-documented iodination of its isomer, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). wikipedia.orgjocpr.com In these reactions, the aromatic ring is activated by the electron-donating hydroxyl and methoxy (B1213986) groups, making it susceptible to attack by a mild electrophile.

Several reagent systems have been proven effective for the iodination of vanillin, which are applicable to isovanillin. These methods often employ greener solvents and reagents compared to older protocols. wikipedia.orgajrconline.org

Iodine and an Oxidant: A mixture of elemental iodine (I₂) with a suitable oxidizing agent is frequently used. However, to avoid harsh oxidants like nitric acid, modern methods use alternatives. One prominent green chemistry approach uses Oxone® (potassium peroxymonosulfate) and potassium iodide (KI) in refluxing water. wikipedia.orgjocpr.com

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. It can be used in solvents like acetic acid to achieve high yields of the iodinated product. google.com

In situ Generated Iodine Monochloride: A combination of sodium iodide (NaI) and sodium hypochlorite (B82951) (bleach, NaOCl) in an ethanol/water mixture generates an electrophilic iodine species, providing an efficient and cost-effective method for iodination. ajrconline.orggoogle.com

| Iodinating Reagent System | Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Oxone®, Potassium Iodide (KI) | Water | Reflux, 1 hour | ~47% (recrystallized) | wikipedia.orgjocpr.com |

| Sodium Iodide (NaI), Sodium Hypochlorite (NaOCl) | Ethanol/Water | Room Temperature | Not specified | ajrconline.orggoogle.com |

| N-Iodosuccinimide (NIS) | Acetic Acid | Room Temperature, 16 hours | ~50% (for 4-hydroxybenzaldehyde) | google.com |

The success of a direct iodination strategy hinges on controlling the position of the incoming electrophile. The substitution pattern on the precursor, isovanillin, dictates the outcome. The benzene ring has three substituents with powerful directing effects:

C3-Hydroxyl (-OH): A strongly activating, ortho-, para-directing group.

C4-Methoxy (-OCH₃): An activating, ortho-, para-directing group.

C1-Aldehyde (-CHO): A deactivating, meta-directing group.

The hydroxyl group is the most powerful activating group on the ring. In electrophilic aromatic substitution, the incoming electrophile is primarily directed to the positions ortho and para to the strongest activating group. In isovanillin, the positions ortho to the -OH group are C2 and C4. The para position is C6.

Considering all effects:

Position C5: This position is meta to the deactivating aldehyde group and, most importantly, ortho to the strongly activating hydroxyl group. This makes it a highly favorable site for substitution.

Position C2: This position is also ortho to the hydroxyl group but is adjacent to the bulky aldehyde group, which presents significant steric hindrance.

Position C6: This position is para to the hydroxyl group but is ortho to the less-activating methoxy group.

Therefore, the combined electronic and steric effects strongly favor the regioselective introduction of iodine at the C5 position, leading to the desired product, this compound.

Multi-Step Synthesis from Simpler Building Blocks

An alternative to direct iodination involves constructing the molecule through a sequence of reactions that gradually build the required substitution pattern. This approach can offer better control over regiochemistry, especially when direct functionalization is problematic.

A sophisticated multi-step synthesis has been reported that manipulates the hydroxyl and methoxy groups on a pre-existing iodo-benzaldehyde scaffold. researchgate.net This route provides excellent regiochemical control for the placement of the methoxy group.

The synthesis begins with commercially available 5-iodovanillin (B1580916) (4-hydroxy-3-methoxy-5-iodobenzaldehyde).

Demethylation: The methyl ether of 5-iodovanillin is cleaved to yield the corresponding catechol, 3,4-dihydroxy-5-iodobenzaldehyde . This step is typically achieved using strong Lewis acids.

Regioselective Methylation: The crucial step is the selective methylation of the catechol. The hydroxyl group at C4 is more sterically accessible and electronically activated by the para-aldehyde group compared to the C3 hydroxyl. By carefully controlling the reaction conditions (e.g., using methyl iodide), the C4 hydroxyl can be preferentially methylated to yield the target molecule, This compound . researchgate.net

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Demethylation | 5-Iodovanillin | Aluminum chloride, Pyridine | 3,4-Dihydroxy-5-iodobenzaldehyde | researchgate.net |

| 2. Selective Methylation | 3,4-Dihydroxy-5-iodobenzaldehyde | Methyl iodide, Potassium carbonate | This compound | researchgate.net |

If the synthesis starts from a precursor lacking the aldehyde group, such as 2-iodo-6-methoxyphenol , a formylation reaction is required. Several classic named reactions are suitable for introducing a formyl group onto an activated aromatic ring. organic-chemistry.orgwikipedia.orgwikipedia.org The choice of method depends on the desired regioselectivity and the stability of the substrate.

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. organic-chemistry.orgijpcbs.comchemistrysteps.com It is a versatile method that works well for phenols and their ethers. jocpr.comajrconline.org For a substrate like 2-iodo-6-methoxyphenol, formylation would be directed by the powerful hydroxyl group primarily to the para position, yielding the desired aldehyde.

Duff Reaction: The Duff reaction employs hexamethylenetetramine in an acidic medium (often with glycerol (B35011) and boric acid) to formylate phenols. ecu.eduwikipedia.org This reaction typically shows a strong preference for formylation at the position ortho to the hydroxyl group. uni.edu Modified conditions using trifluoroacetic acid can improve yields and alter regioselectivity towards the para position. mdma.ch

Reimer-Tiemann Reaction: This method uses chloroform (B151607) (CHCl₃) and a strong base (like NaOH) to generate dichlorocarbene, which acts as the electrophile. wikipedia.orgbyjus.com The reaction strongly favors ortho-formylation of phenols. khanacademy.org While effective, yields can sometimes be modest. A modified process using a solid/liquid phase-transfer system has been shown to produce both vanillin and isovanillin from guaiacol. google.com

| Reaction | Reagents | Typical Regioselectivity | Key Features | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ (or SOCl₂) | Generally para to -OH | Versatile and widely used for activated arenes. | organic-chemistry.orgijpcbs.com |

| Duff | Hexamethylenetetramine, Acid | Generally ortho to -OH | Requires strongly activating groups; yields can be low. | ecu.eduwikipedia.orguni.edu |

| Reimer-Tiemann | CHCl₃, Strong Base (e.g., NaOH) | Strongly ortho to -OH | Classic method; involves a carbene intermediate. | wikipedia.orgbyjus.com |

Specific Iodination Protocols and Control of Positional Isomerism

The regioselective synthesis of this compound is achieved through various specific iodination protocols. The control of positional isomerism is inherently governed by the activating, ortho-para directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the vanillin substrate. organicers.org The hydroxyl group, being a stronger activator than the methoxy group, directs the incoming electrophile (iodine) to its ortho position (C5), as the para position is blocked by the aldehyde group. organicers.org The other ortho position (C2) is sterically hindered by the adjacent methoxy group, thus leading to highly selective iodination at the C5 position. organicers.org

Several methods have been developed to achieve this transformation efficiently:

Iodide Salts with Oxidizing Agents: A common and effective strategy involves the in-situ generation of an electrophilic iodine species from an iodide salt using an oxidizing agent.

Sodium Iodide and Sodium Hypochlorite: This method employs sodium iodide (NaI) and sodium hypochlorite (NaOCl, common bleach) in an aqueous alcohol solution. organicers.org It is regarded as an efficient, selective, and environmentally conscious procedure that produces good yields of the monoiodinated product. organicers.org

Potassium Iodide and Oxone®: A greener alternative utilizes potassium iodide (KI) with Oxone® (potassium peroxymonosulfate) as the oxidant, typically in refluxing water. semanticscholar.orgtandfonline.com This protocol is noted for its use of a renewable feedstock (vanillin), safer reagents, and water as the solvent. tandfonline.comresearchgate.net

Iodine and Iodic Acid: A combination of iodine and iodic acid in aqueous ethyl alcohol at 35-40 °C serves as another practical method for regioselective iodination of hydroxylated aromatic carbonyl compounds. arkat-usa.org

Potassium Triiodide (KI₃): Vanillin can be iodinated using a potassium triiodide solution, which can be prepared in situ from iodine and potassium iodide. tandfonline.com Another variation involves dissolving vanillin in aqueous sodium hydroxide (B78521) to form sodium vanillate (B8668496), which is then treated with a sodium triiodide (NaI₃) solution. mdma.ch

N-Iodosuccinimide (NIS): The use of N-iodosuccinimide (NIS) provides another route for the iodination of vanillin. This reaction has been reported in solvents such as hexafluoroisopropanol or acetic acid. tandfonline.comchemicalbook.com

The following table summarizes various iodination protocols for vanillin.

| Iodinating System | Solvent | Key Features | Reference |

|---|---|---|---|

| NaI / NaOCl | Aqueous Ethanol | Efficient, selective, environmentally benign reagents (bleach instead of nitric acid). | organicers.org |

| KI / Oxone® | Water | Considered a "green" method; uses water as solvent and safer reagents. | tandfonline.comresearchgate.net |

| NaI₃ (from I₂ and NaI) | Water (with NaOH) | Reaction proceeds via the sodium vanillate intermediate; yields are essentially quantitative. | mdma.ch |

| I₂ / HIO₃ (Iodic Acid) | Aqueous Ethanol | Practical and regioselective method for various hydroxy aromatic ketones. | arkat-usa.org |

| N-Iodosuccinimide (NIS) | Acetic Acid or Hexafluoroisopropanol | Alternative reagent for electrophilic iodination. | tandfonline.comchemicalbook.com |

Optimization of Reaction Conditions and Yield

Optimizing reaction parameters such as solvent, temperature, and catalyst use is paramount for maximizing the yield and purity of this compound while minimizing reaction time and environmental impact. Research into the synthesis of this compound and its derivatives demonstrates a clear trend towards developing more efficient and sustainable ("green") protocols. tandfonline.comresearchgate.net

Solvent Effects in Synthetic Pathways

The choice of solvent significantly influences reaction rates, selectivity, and environmental footprint.

Aqueous Systems: Water is increasingly favored as a reaction solvent due to its safety, low cost, and minimal environmental impact. The iodination of vanillin using Oxone® and KI has been successfully optimized to proceed in a 100% aqueous system. tandfonline.com Mixed ethanol/water systems are also commonly employed, balancing substrate solubility with green chemistry principles. organicers.org

Aprotic Solvents: In some synthetic steps, particularly for derivatization of the final product, polar aprotic solvents are used. For instance, N,N-Dimethylformamide (DMF) was found to be the optimal solvent for O-alkylation of the hydroxyl group on a related iodo-vanillin derivative, with other solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) resulting in lower yields. nih.gov

Acidic Solvents: Acetic acid has been used as a solvent for iodination reactions employing N-iodosuccinimide. arkat-usa.orgchemicalbook.com

The following table highlights the role of different solvents in the synthesis and derivatization of this compound.

| Solvent | Reaction | Observation | Reference |

|---|---|---|---|

| Water | Iodination (KI/Oxone®) | Successful reaction in a 100% aqueous system, highlighting a green chemistry approach. | tandfonline.com |

| Ethanol/Water | Iodination (NaI/NaOCl) | Effective mixed-solvent system allowing use of environmentally benign reagents. | organicers.orgtandfonline.com |

| N,N-Dimethylformamide (DMF) | O-Alkylation of this compound | Superior to THF or dichloromethane for this specific transformation, providing higher yields. | nih.gov |

| Dichloromethane (CH₂Cl₂) | Extraction / Demethylation | Commonly used for workup and extraction; also used as a reaction solvent for demethylation with BBr₃. | chemicalbook.comnih.gov |

| Acetic Acid | Iodination (NIS) | Serves as the solvent for iodination with N-Iodosuccinimide. | arkat-usa.orgchemicalbook.com |

Temperature and Pressure Optimization Strategies

Temperature is a critical parameter that directly affects reaction kinetics.

Elevated Temperatures: Many protocols require heating to proceed at a reasonable rate. The iodination with Oxone®/KI is performed in refluxing water (100°C at atmospheric pressure). tandfonline.com Similarly, the sodium triiodide method is conducted at temperatures ranging from 50°C to 100°C. mdma.ch

Moderate and Room Temperature: Milder conditions are also effective. The iodination with iodine and iodic acid proceeds at 35-40°C. arkat-usa.org For certain derivatizations, such as O-alkylation using DBU and an alkyl halide, the reaction can be completed at room temperature. nih.gov

Microwave Irradiation: As an alternative to conventional heating, microwave synthesis offers a significant acceleration of reaction times. While demonstrated for a subsequent Suzuki-Miyaura coupling reaction using 5-iodovanillin as a substrate (150°C for 5 minutes), this technology represents a modern optimization strategy applicable to related synthetic steps. tandfonline.comresearchgate.net Microwave reactions often involve an increase in both temperature and pressure within the sealed reaction vessel. tandfonline.com

The table below outlines temperature conditions for various synthetic methods.

| Method | Temperature | Heating Technique | Reference |

|---|---|---|---|

| Iodination (KI/Oxone®) | Reflux (100°C) | Conventional | tandfonline.com |

| Iodination (NaI₃) | 50-100°C | Conventional | mdma.ch |

| Iodination (I₂/HIO₃) | 35-40°C | Conventional | arkat-usa.org |

| Suzuki Coupling (of product) | 150°C | Microwave | tandfonline.comresearchgate.net |

| O-Alkylation (of product) | Room Temperature | Conventional | nih.gov |

Catalyst Utilization in Reaction Sequences

Catalysts play a vital role in enhancing reaction rates and selectivity in the synthesis and subsequent transformation of this compound.

Acid/Base Catalysis: In the sodium triiodide iodination method, a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) is employed to facilitate the reaction. mdma.ch Conversely, bases such as sodium hydroxide (NaOH) are used in stoichiometric amounts to deprotonate the phenolic hydroxyl group, forming the more reactive sodium vanillate anion. mdma.ch The organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used effectively as a catalyst/base for subsequent alkylation reactions. nih.gov

Transition Metal Catalysis: The product, this compound, is a valuable intermediate for carbon-carbon bond-forming reactions, which are often catalyzed by transition metals. For example, it is an excellent substrate for the palladium-catalyzed Suzuki-Miyaura reaction, coupling with boronic acids to create more complex molecular architectures. tandfonline.comresearchgate.net This highlights the importance of the iodination step in providing a functional handle for further catalytic transformations.

Chemical Reactivity and Functional Group Transformations of 3 Hydroxy 5 Iodo 4 Methoxybenzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group is one of the most reactive sites in the 5-iodovanillin (B1580916) molecule, readily undergoing oxidation, reduction, and condensation reactions.

Oxidation Reactions and Carboxylic Acid Formation

The aldehyde functional group of 5-iodovanillin can be oxidized to the corresponding carboxylic acid, yielding 5-iodovanillic acid. This transformation is a common reaction for aromatic aldehydes. Studies on the parent compound, vanillin (B372448), have explored its oxidation kinetics using various oxidizing agents, including potassium permanganate (B83412) in a neutral medium. austinpublishinggroup.comresearchgate.net In these studies, the reaction follows first-order kinetics with respect to the permanganate ion and less than unit order with respect to vanillin. austinpublishinggroup.com The oxidation of vanillin itself can be catalyzed by transition metal ions such as Ru(III), Ag(I), and Co(II). austinpublishinggroup.com

While specific high-yield synthetic protocols for the oxidation of 5-iodovanillin are not extensively detailed in the provided literature, the formation of the product, 5-iodovanillic acid, is known. udel.edu The general reaction is analogous to the oxidation of other substituted benzaldehydes.

Table 1: Representative Oxidation of Vanillin Analogs This table presents data for a related compound, as specific yield data for 5-iodovanillin was not available in the searched literature.

| Starting Material | Oxidizing Agent/Catalyst | Medium | Product |

|---|---|---|---|

| Vanillin | Potassium Permanganate [KMnO₄] | Neutral | Vanillic Acid |

Reduction Reactions to Alcohols and Alkanes

The aldehyde group of 5-iodovanillin can be selectively reduced to a primary alcohol, forming (4-hydroxy-3-iodo-5-methoxyphenyl)methanol, also known as 5-iodovanillyl alcohol. This reduction is typically achieved using mild reducing agents to avoid affecting the other functional groups or the carbon-iodine bond.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation. In procedures involving the parent compound vanillin, the reaction is often carried out in an alkaline solution (e.g., aqueous NaOH) or in an alcohol like ethanol. udel.educhegg.comsciencemadness.org The hydroxide (B78521) deprotonates the phenolic group, allowing the hydride from NaBH₄ to selectively attack the electrophilic carbonyl carbon of the aldehyde. chegg.com After the reduction is complete, the reaction is typically quenched with acid (e.g., HCl) to neutralize excess NaBH₄ and protonate the resulting alkoxide to yield the final alcohol product. udel.edusciencemadness.org While this reaction is well-documented for vanillin, it is directly applicable to 5-iodovanillin. udel.educhegg.com Information regarding the further reduction of the alcohol to an alkane was not found in the searched literature.

Table 2: Typical Conditions for Aldehyde Reduction in Vanillin Analogs This table is based on procedures for the parent compound, vanillin.

| Starting Material | Reagents | Solvent | Product |

|---|---|---|---|

| Vanillin | 1. Sodium Borohydride (NaBH₄) 2. Hydrochloric Acid (HCl) | Aqueous Sodium Hydroxide (NaOH) or Ethanol | Vanillyl Alcohol |

Condensation Reactions, including Schiff Base and Oxime Formation

The carbonyl group of 5-iodovanillin readily undergoes condensation reactions with primary amines and their derivatives to form imines, commonly known as Schiff bases, and oximes.

Schiff Base Formation: The reaction of an aldehyde with a primary amine (R-NH₂) results in the formation of a C=N double bond. These reactions are foundational in synthetic chemistry. nih.gov For vanillin and its derivatives, Schiff bases are typically synthesized by reacting the aldehyde with a primary amine, often in a solvent like ethanol. nih.govresearchgate.net The reaction can be catalyzed by a few drops of acid, such as glacial acetic acid or sulfuric acid, and may require heating. nih.govresearchgate.net For instance, vanillin can be condensed with various aromatic amines to produce a range of Schiff bases. nih.gov These established methods provide a clear pathway for the synthesis of Schiff bases from 5-iodovanillin. nih.govresearchgate.netresearchgate.net

Oxime Formation: Oximes are formed through the condensation of an aldehyde with hydroxylamine (B1172632) (NH₂OH), typically from its salt, hydroxylamine hydrochloride. The reaction for the parent compound, vanillin, involves refluxing it with hydroxylamine hydrochloride and a base like sodium acetate (B1210297) in water. youtube.com This straightforward procedure is expected to be effective for the conversion of 5-iodovanillin to its corresponding oxime, 4-hydroxy-3-iodo-5-methoxybenzaldehyde oxime. The formation of the oxime of the bromo-analogue has also been documented. nih.gov

Table 3: Representative Condensation Reactions of Vanillin Analogs This table is based on procedures for the parent compound, vanillin.

| Starting Material | Reagent | Conditions | Product Type |

|---|---|---|---|

| Vanillin | Primary Amine (e.g., Aniline) | Ethanol, Acid catalyst (optional), Heat | Schiff Base |

| Vanillin | Hydroxylamine Hydrochloride, Sodium Acetate | Water, Reflux | Oxime |

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the C-4 position is acidic and can be readily derivatized through reactions such as O-alkylation and esterification.

O-Alkylation and Etherification

The phenolic hydroxyl of 5-iodovanillin and its derivatives can be converted into an ether through O-alkylation. This is a common strategy to modify the compound's properties or to protect the hydroxyl group during subsequent synthetic steps. A particularly effective method for this transformation involves the use of an alkylating agent in the presence of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov

Research on the closely related isomer, 3-hydroxy-5-iodo-4-methoxybenzaldehyde (5-iodoisovanillin), has demonstrated the utility of this DBU/DMF system for O-alkylation with various alkyl halides, achieving high yields. nih.gov For example, alkylation with agents like ethyl iodide and 1-iodopropane (B42940) proceeds efficiently at room temperature. nih.gov Another documented etherification is the reaction of 5-iodovanillin with sodium methoxide (B1231860) to produce 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). mdma.ch

Table 4: Examples of O-Alkylation of 5-Iodovanillin Derivatives Data from closely related isomers and derivatives.

| Starting Material | Alkylating Agent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Ethyl Iodide | DBU/DMF | 3-Ethoxy-5-iodo-4-methoxybenzaldehyde | 92% | nih.gov |

| This compound | 1-Iodopropane | DBU/DMF | 3-Iodo-4-methoxy-5-propoxybenzaldehyde | 78% | nih.gov |

| This compound | Chloromethyl methyl ether (MOMCl) | DBU/DMF | 3-Iodo-4-methoxy-5-(methoxymethoxy)benzaldehyde | 90% | nih.gov |

Esterification

The phenolic hydroxyl group of 5-iodovanillin can undergo esterification to form the corresponding ester. A common method for this reaction is acylation using an acid anhydride, such as acetic anhydride, in the presence of a catalyst. libretexts.org

For the parent compound vanillin, this reaction is well-established. libretexts.orgscribd.com The esterification can be performed under either acidic or basic conditions. scribd.com In a typical base-catalyzed procedure, the reaction proceeds cleanly to the ester, 4-acetoxy-3-methoxybenzaldehyde. libretexts.org This transformation is expected to proceed similarly for 5-iodovanillin, yielding 4-acetoxy-3-iodo-5-methoxybenzaldehyde. The synthesis of this acetylated product has been noted as a useful chromogenic reagent for thin-layer chromatography. rfppl.co.in

Table 5: Representative Esterification of Vanillin This table is based on the procedure for the parent compound, vanillin.

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Vanillin | Acetic Anhydride | Base-catalyzed | Vanillyl Acetate (4-Acetoxy-3-methoxybenzaldehyde) | 58.10% | scribd.com |

Protection and Deprotection Strategies for Hydroxyl Functionality

The phenolic hydroxyl group in this compound is a key site for synthetic modification, often requiring protection to prevent unwanted side reactions during transformations at other positions of the molecule. Etherification is the most common protection strategy.

O-alkylation of the hydroxyl group is readily achieved under basic conditions. Research has demonstrated that treating this compound with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent like N,N-dimethylformamide (DMF) effectively generates the corresponding phenoxide. nih.gov This intermediate readily reacts with various alkyl halides to yield the desired ether derivatives. nih.gov This method has been successfully employed to synthesize a range of 3-alkoxy-5-iodo-4-methoxybenzaldehydes. nih.gov The choice of the alkylating agent allows for the introduction of various ether protecting groups, such as methyl, ethyl, and propyl. nih.gov

The deprotection of these resulting aryl ethers can be accomplished through several methods. For instance, the cleavage of a methyl ether from a related 5-iodovanillin derivative to regenerate the hydroxyl group has been effectively carried out using a combination of aluminum chloride and pyridine. nih.govresearchgate.net This method provides a reliable route to deprotection under relatively mild conditions. Another approach for cleaving aryl methyl ethers involves treatment with strong Lewis acids like boron tribromide in a chlorinated solvent. chemicalbook.com

Table 1: Representative O-Alkylation (Protection) of this compound

| Alkylating Agent | Base | Solvent | Product | Reference(s) |

|---|---|---|---|---|

| Methyl iodide | DBU | DMF | 3,4-Dimethoxy-5-iodobenzaldehyde | nih.gov |

| Ethyl iodide | DBU | DMF | 3-Ethoxy-4-methoxy-5-iodobenzaldehyde | nih.gov |

Reactivity at the Aryl Iodide Position

The carbon-iodine (C-I) bond in this compound is the most reactive site for many important synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the aryl iodide makes it an excellent substrate for halogen exchange and various palladium-catalyzed cross-coupling reactions.

Halogen Exchange Reactions

While the aryl iodide is often the desired halide for cross-coupling due to its high reactivity, it can be converted to other aryl halides through a process known as the aromatic Finkelstein reaction. organic-chemistry.orgwikipedia.org This type of halogen exchange typically involves treating the aryl iodide with another halide salt, often catalyzed by a transition metal. wikipedia.org

Catalytic systems employing copper(I) iodide in conjunction with diamine ligands have been developed for the conversion of aryl bromides and chlorides to aryl iodides, and the reverse reaction is also feasible under specific conditions. organic-chemistry.orgwikipedia.org Nickel-based catalysts have also been shown to facilitate these transformations. wikipedia.org Furthermore, metal-free approaches utilizing photo-induced Finkelstein reactions have been reported, offering a milder alternative for halogen exchange on aryl halides. springernature.commcgill.ca These methods provide potential pathways to convert this compound into its corresponding bromo or chloro derivatives, should a different reactivity profile be required for subsequent synthetic steps.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety serves as an exceptional coupling partner in a variety of palladium-catalyzed reactions, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, has been successfully applied to this compound (also known as 5-iodovanillin). tandfonline.comresearchgate.net This reaction is highly valued for its tolerance of a wide range of functional groups.

A notable application involves the coupling of 5-iodovanillin with 4-methylphenylboronic acid. tandfonline.comresearchgate.netumn.edu This transformation can be carried out efficiently using a heterogeneous palladium on carbon (Pd/C) catalyst with potassium carbonate (K2CO3) as the base. tandfonline.comresearchgate.net Remarkably, the reaction proceeds effectively in water, a green solvent, under either conventional heating (reflux) or microwave irradiation, leading to the synthesis of the corresponding biaryl product, 6-hydroxy-5-methoxy-4′-methyl-[1,1′-biphenyl]-3-carbaldehyde. tandfonline.comresearchgate.netsemanticscholar.org

Table 2: Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Catalyst | Base | Solvent | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|---|

| 4-Methylphenyl-boronic acid | 10% Pd/C | K2CO3 | Water | Reflux, 30 min | 6-Hydroxy-5-methoxy-4′-methyl-[1,1′-biphenyl]-3-carbaldehyde | tandfonline.comresearchgate.net |

The Heck coupling reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, is another important transformation utilizing the reactivity of the C-I bond. Research has indicated the use of derivatives of this compound in Heck coupling reactions.

Specifically, ether derivatives of 5-iodovanillin have been used as substrates in Heck couplings with unsaturated ketones. nih.gov This reaction was a key step in a synthetic project aimed at producing substituted 2,4-diaminopyrimidines with potential inhibitory activity against Bacillus anthracis, the bacterium that causes anthrax. nih.gov This application underscores the utility of the aryl iodide position in the molecule for constructing complex, biologically relevant structures via Heck coupling.

Table 3: Reported Application of Heck Coupling with a this compound Derivative

| Coupling Partner | Substrate Class | Application | Reference(s) |

|---|

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to aryl alkynes. This compound has been shown to be an effective substrate in this reaction. tandfonline.comsemanticscholar.org

A published procedure details the Sonogashira coupling of 5-iodovanillin with 2-methyl-3-butyn-2-ol. tandfonline.comsemanticscholar.orgresearchgate.net The reaction is typically catalyzed by a dual system consisting of a palladium catalyst, such as palladium(II) acetate with a phosphine (B1218219) ligand, and a copper(I) co-catalyst, like copper(I) iodide (CuI). tandfonline.comsemanticscholar.org An amine base, such as N-methylmorpholine, is used to facilitate the reaction. tandfonline.comsemanticscholar.org This coupling leads to the formation of a substituted benzofuran (B130515) product through a subsequent intramolecular cyclization involving the ortho-hydroxyl group. tandfonline.comsemanticscholar.org

Table 4: Sonogashira Coupling of this compound

| Alkyne | Palladium Catalyst | Co-catalyst | Base | Product Type | Reference(s) |

|---|

Directed Ortho Metalation Studies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.orgbaranlab.org This regioselective lithiation is followed by quenching with an electrophile to introduce a new substituent at the ortho position. wikipedia.org The efficiency of a DMG is related to its ability to coordinate with the lithium reagent, thereby increasing the kinetic acidity of the adjacent ortho protons. baranlab.org Common DMGs include methoxy (B1213986), amide, and tertiary amine groups. wikipedia.org

Specific studies on the directed ortho-metalation of this compound are not extensively documented in the reviewed literature. However, the structural features of the molecule—containing hydroxyl, methoxy, and iodo substituents—allow for a theoretical consideration of its reactivity in DoM. The hydroxyl and methoxy groups are known to be effective DMGs. wikipedia.org In principle, the hydroxyl group, being the most acidic proton, would be deprotonated first by a strong base. Protection of the hydroxyl group, for instance as a methoxymethyl (MOM) ether, could allow for directed metalation.

In related systems, such as O-aryl N-isopropylcarbamates derived from phenols, directed ortho-lithiation has been successfully employed for the synthesis of halogenated phenols. researchgate.net This suggests that a protected derivative of this compound could potentially undergo regioselective metalation. The aldehyde group can also be transiently protected and function as a directing group through the formation of an amide anion. harvard.edu The presence of the iodine atom could also influence the reaction, potentially leading to halogen-metal exchange reactions. researchgate.net

Aromatic Ring Reactions and Electrophilic Substitution Patterns

The aromatic ring of this compound is substituted with a hydroxyl group, a methoxy group, an iodo group, and a formyl (aldehyde) group. The hydroxyl and methoxy groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution, while the formyl group is a deactivating, meta-directing group. organicers.orgstudylib.net The iodine atom is a deactivating but ortho-, para-directing group.

The synthesis of this compound, often referred to as 5-iodovanillin, is a classic example of an electrophilic aromatic substitution reaction. pierpalab.com The starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde), undergoes iodination where the incoming electrophile (iodine) is directed to the C5 position. pierpalab.comchegg.com This position is ortho to the strongly activating hydroxyl group and para to the methoxy group. The directing effect of the hydroxyl group is dominant, leading to substitution at one of the available ortho positions. studylib.net

The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic iodine species, forming a cationic intermediate which is stabilized by resonance, particularly involving the lone pairs of the hydroxyl group. pierpalab.com Subsequent deprotonation restores the aromaticity of the ring, yielding the 5-iodo derivative. pierpalab.com Various reagents can be used for the iodination of vanillin, including iodine in the presence of an oxidizing agent like sodium hypochlorite (B82951) or Oxone®. pierpalab.comtandfonline.com

Further electrophilic substitution on this compound would be influenced by the existing substituents. The positions ortho to the hydroxyl and methoxy groups are already occupied. The remaining open position is ortho to the iodo group and meta to the hydroxyl and methoxy groups. Given the combined directing effects, further substitution is less favorable.

The iodo-substituent itself can participate in further reactions. For instance, 5-iodovanillin can be a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids or the Sonogashira coupling with terminal alkynes. tandfonline.com These reactions demonstrate the utility of the iodo group as a handle for further functionalization of the aromatic ring.

Stability and Degradation Pathways of this compound

This compound is a solid that is generally stable under normal storage conditions. fishersci.comsigmaaldrich.com It is typically stored in a cool, dry, and well-ventilated area, away from incompatible materials. fishersci.comscbt.com

The compound is known to be incompatible with strong oxidizing agents and strong bases. fishersci.com Reaction with strong oxidizing agents can lead to vigorous reactions. The phenolic hydroxyl group makes the compound susceptible to reaction with strong bases.

Thermal decomposition of this compound can lead to the release of irritating gases and vapors. fishersci.comdesigner-drug.com The primary hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide (HI). fishersci.comdesigner-drug.com The presence of iodine in the molecule leads to the formation of hydrogen iodide upon heating to decomposition.

Like many phenolic compounds, it may be sensitive to light and air over prolonged periods, potentially leading to discoloration or degradation. The aldehyde functional group can also be susceptible to oxidation to the corresponding carboxylic acid. Studies on the aqueous photosensitization of structurally related syringaldehyde (B56468) have shown that it can undergo degradation upon exposure to UV light. doi.org While specific studies on the photodegradation of this compound are not detailed in the provided search results, it is reasonable to infer that it may exhibit similar sensitivity.

Data Tables

Table 1: Electrophilic Iodination of Vanillin

| Starting Material | Reagents | Product | Key Observations | Reference(s) |

| Vanillin | Potassium iodide, Sodium hypochlorite, Ethanol | This compound (5-Iodovanillin) | Electrophilic iodine is generated in-situ. The reaction is regioselective for the C5 position. | pierpalab.com |

| Vanillin | Oxone®, Potassium iodide, Water | This compound (5-Iodovanillin) | A greener synthetic route using a safer oxidizing agent and solvent. | tandfonline.com |

Table 2: Stability and Decomposition of this compound

| Condition | Observation/Products | Reference(s) |

| Normal Storage | Stable | fishersci.comsigmaaldrich.com |

| Incompatible Materials | Strong oxidizing agents, Strong bases | fishersci.com |

| Thermal Decomposition | Carbon monoxide, Carbon dioxide, Hydrogen iodide | fishersci.comdesigner-drug.com |

Spectroscopic and Advanced Structural Characterization of 3 Hydroxy 5 Iodo 4 Methoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Analysis of one-dimensional and two-dimensional NMR spectra provides unambiguous evidence for the constitution of 3-Hydroxy-5-iodo-4-methoxybenzaldehyde.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. In a typical spectrum recorded in DMSO-d₆, the aldehydic proton is the most deshielded, appearing as a singlet at approximately 9.76 ppm. chemicalbook.com The two aromatic protons are observed as doublets, a result of their coupling to each other. One aromatic proton signal appears around 7.89 ppm and the other at about 7.42 ppm, with a small coupling constant (J) of 1.7 Hz, which is characteristic of a meta-relationship on a benzene (B151609) ring. chemicalbook.com The methoxy (B1213986) group's protons give rise to a sharp singlet at approximately 3.91 ppm. chemicalbook.com The phenolic hydroxyl proton often appears as a broad singlet, its chemical shift being variable depending on concentration and temperature.

¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.76 | Singlet | - | Aldehyde (-CHO) |

| 7.89 | Doublet | 1.7 | Aromatic C-H |

| 7.42 | Doublet | 1.7 | Aromatic C-H |

| 3.91 | Singlet | - | Methoxy (-OCH₃) |

| Variable | Broad Singlet | - | Hydroxyl (-OH) |

Note: Data sourced from ChemicalBook. chemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The aldehydic carbonyl carbon is highly deshielded, appearing significantly downfield. The aromatic ring shows six distinct signals due to the unsymmetrical substitution pattern. The carbon atom bearing the iodine (C-I) is identified by its characteristic chemical shift. The carbon attached to the methoxy group (C-OCH₃) and the one bonded to the hydroxyl group (C-OH) also have unique chemical shifts. The methoxy carbon itself appears in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| 191.5 | Aldehyde Carbonyl (C=O) |

| 152.0 | C-OH |

| 148.5 | C-OCH₃ |

| 138.0 | Aromatic C-H |

| 131.0 | C-CHO |

| 115.5 | Aromatic C-H |

| 85.0 | C-I |

| 56.5 | Methoxy (-OCH₃) |

Note: Predicted values serve as an estimation for spectral interpretation.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the molecule's structure through its fragmentation pattern. For this compound, the molecular formula is C₈H₇IO₃, corresponding to a molecular weight of 278.04 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at an m/z of 278. nih.gov A prominent [M-1]⁺ peak at m/z 277 is also observed, corresponding to the loss of the aldehydic hydrogen atom. nih.gov Other significant fragments could arise from the loss of a methyl group (-CH₃) from the methoxy substituent or the loss of a carbonyl group (-CO).

Key Mass Spectrometry Fragments for this compound

| m/z | Ion |

| 278 | [M]⁺ |

| 277 | [M-H]⁺ |

| 250 | [M-CO]⁺ |

| 263 | [M-CH₃]⁺ |

| 127 | [I]⁺ |

Note: Data sourced from PubChem. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands. chegg.com A broad band in the region of 3400-3100 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C=O stretch of the aldehyde is observed as a strong, sharp peak around 1666 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the sp³ C-H stretching of the methoxy group is seen just below 3000 cm⁻¹ (e.g., 2924 cm⁻¹). chegg.com The region from 1600 to 1400 cm⁻¹ contains bands for aromatic C=C ring stretching. The C-O stretching of the ether and phenol (B47542) groups results in absorptions in the 1300-1000 cm⁻¹ region. chegg.com

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3100 | Phenolic -OH | O-H Stretch |

| ~3005 | Aromatic C-H | C-H Stretch |

| ~2924 | Methoxy C-H | C-H Stretch |

| ~1666 | Aldehyde C=O | C=O Stretch |

| 1584-1462 | Aromatic Ring | C=C Stretch |

| 1297-1246 | Aryl Ether / Phenol | C-O Stretch |

Note: Data sourced from an analysis provided on Chegg.com. chegg.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of a substituted benzaldehyde (B42025). The aromatic ring and the carbonyl group constitute a conjugated system, leading to π → π* transitions, which typically appear as strong absorptions. The presence of the hydroxyl and methoxy groups as auxochromes can shift these absorptions to longer wavelengths (a bathochromic shift). A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is also expected at a longer wavelength. The analysis of this compound by reverse-phase HPLC often utilizes UV detection, indicating it has a chromophore suitable for this technique. sielc.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography offers an unparalleled view into the three-dimensional arrangement of atoms within a crystalline solid. For this compound, also known as 5-iodovanillin (B1580916), single-crystal X-ray diffraction studies have provided definitive insights into its solid-state architecture, revealing a well-defined network of intermolecular forces that dictate the crystal packing and the conformation of the molecule.

A key study published in Acta Crystallographica Section E: Structure Reports Online in 2007 detailed the crystal structure of this compound. The analysis revealed that this compound crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c. This specific arrangement provides a foundational understanding of the molecule's solid-state behavior.

The crystallographic data, summarized in the table below, provides the precise unit cell dimensions that define the repeating crystalline lattice.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.119 (3) |

| b (Å) | 4.8870 (11) |

| c (Å) | 13.911 (3) |

| β (°) | 110.165 (7) |

| Volume (ų) | 837.2 (3) |

| Z | 4 |

| Data sourced from Acta Crystallographica Section E: Structure Reports Online. |

The crystal structure of this compound is stabilized by a combination of classical hydrogen bonds and notable halogen bonds, which together create a robust three-dimensional network.

The most significant hydrogen bonding interaction is of the O—H···O type. Specifically, the hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen atom of an adjacent molecule. This interaction links the molecules into chains that extend along the b-axis of the crystal lattice.

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | O—H (hydroxyl) | O (carbonyl) | Links molecules into chains along the b-axis. |

| Halogen Bond | I (iodine) | O (methoxy) | Connects the hydrogen-bonded chains. |

In the solid state, the this compound molecule is observed to be nearly planar. This planarity is a result of the sp² hybridization of the atoms in the benzene ring and the attached aldehyde group. The crystal structure shows that the constituent atoms of the molecule deviate only slightly from the mean plane of the benzene ring.

Computational Chemistry and Theoretical Investigations of 3 Hydroxy 5 Iodo 4 Methoxybenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules like 3-Hydroxy-5-iodo-4-methoxybenzaldehyde.

DFT calculations can elucidate the electronic landscape of this compound. The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electrostatic potential are key to understanding the molecule's stability and reactivity.

The HOMO and LUMO are critical in determining the molecule's chemical reactivity and its behavior in charge-transfer processes. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. For substituted benzaldehydes, these frontier orbitals are influenced by the electronic nature of the substituents. The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are electron-donating, while the iodo (-I) and aldehyde (-CHO) groups are electron-withdrawing. The interplay of these groups dictates the electron distribution across the aromatic ring and the carbonyl group.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a more detailed picture of bonding and charge distribution. conicet.gov.ar It allows for the quantification of charge transfer between orbitals and the analysis of hyperconjugative interactions that contribute to molecular stability. conicet.gov.ar

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data) (Note: The following data is illustrative and would be derived from specific DFT calculations, typically using a functional like B3LYP with a suitable basis set such as 6-311++G(d,p).)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -Value Hartrees |

The presence of substituents on the benzaldehyde (B42025) ring introduces the possibility of different rotational isomers, or conformers. The orientation of the aldehyde and methoxy groups relative to the benzene (B151609) ring plane and each other defines the molecule's conformational space. The most stable conformation corresponds to the global minimum on the potential energy surface.

For ortho-substituted benzaldehydes, the conformational preference is often a balance between steric hindrance and electronic interactions, such as intramolecular hydrogen bonding. In this compound, an intramolecular hydrogen bond between the hydroxyl group and the oxygen of the methoxy group or the aldehyde group could significantly stabilize certain conformations. DFT calculations can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. Studies on related substituted benzaldehydes have shown that the s-cis and s-trans conformations (referring to the orientation of the carbonyl bond relative to the adjacent C-C bond of the ring) are often the most stable. rsc.org

DFT methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. This comparison aids in the assignment of vibrational modes to specific functional groups and motions within the molecule. For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde, O-H stretching of the phenol (B47542), C-O stretching of the methoxy group, and various aromatic C-H and C-C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed. researchgate.net By comparing these calculated shifts with experimental spectra, the assignment of signals to specific nuclei in the molecule can be confirmed. nih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. conicet.gov.ar This allows for the assignment of electronic transitions, such as n→π* and π→π*, and provides insight into the molecule's photophysical properties.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide information on static molecular structures and energetics, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of this compound over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal how the molecule moves and changes shape at a given temperature. nih.gov

For this compound, MD simulations could be used to:

Explore the full range of accessible conformations in different solvent environments.

Investigate the dynamics of intramolecular hydrogen bonding.

Study the interaction of the molecule with other molecules, such as solvents or biological macromolecules. The Automated Topology Builder (ATB) and Repository can be used to develop molecular force fields for such simulations. uq.edu.au

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be particularly powerful, treating the electronically important parts of the molecule (like the aromatic ring and its substituents) with quantum mechanics, while the surrounding environment is treated with classical molecular mechanics. youtube.com

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry is an invaluable tool for predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. grnjournal.usmdpi.com

Reactivity Descriptors: DFT calculations can provide various reactivity descriptors. The HOMO and LUMO energies and the shape of these orbitals indicate the likely sites for electrophilic and nucleophilic attack, respectively. The molecular electrostatic potential (MEP) map visually represents the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For substituted benzaldehydes, the carbonyl carbon is a primary electrophilic site. stackexchange.com

Reaction Pathway Modeling: By mapping the potential energy surface, computational methods can identify transition states and calculate activation energies for various chemical reactions. nih.gov For this compound, this could include modeling its oxidation, reduction, or participation in condensation reactions. Studies on the oxidation of substituted phenols have utilized DFT to understand the underlying mechanisms. rsc.orgresearchgate.net

Table 2: Illustrative Reactivity Descriptors for this compound (Note: These values are illustrative and would be derived from specific DFT calculations.)

| Descriptor | Predicted Value/Region | Implication |

| Ionization Potential | 8.5 eV | Energy to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon adding an electron |

| Electrophilicity Index | 2.5 | Global electrophilic nature |

| Most Negative ESP | Carbonyl Oxygen | Site for electrophilic attack |

| Most Positive ESP | Aldehydic Hydrogen | Site for nucleophilic attack |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. researchgate.net QSPR models are developed by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property. nih.gov

For this compound, QSPR models could be developed to predict a range of properties, including:

Physicochemical properties like boiling point, solubility, and partition coefficient.

Biological activities, such as antioxidant potential, by correlating structural features with experimental data from related phenolic compounds. mdpi.comnih.gov

The development of a QSPR model involves several steps:

Data Set Selection: A diverse set of molecules with known properties is chosen. For predicting the properties of this compound, this would ideally include a range of substituted phenolic aldehydes.

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the data set.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Applications of 3 Hydroxy 5 Iodo 4 Methoxybenzaldehyde As a Synthetic Intermediate

Building Block for Complex Aromatic Systems

The iodo-substituent on the aromatic ring of 3-Hydroxy-5-iodo-4-methoxybenzaldehyde makes it an ideal candidate for carbon-carbon bond-forming reactions, such as the Suzuki, Heck, and Sonogashira cross-coupling reactions. These palladium-catalyzed reactions are fundamental in the construction of biaryl compounds and other complex aromatic systems. Although specific examples utilizing this compound as the starting material are not extensively documented in the literature, the well-established reactivity of aryl iodides in such transformations suggests its utility in this area. The resulting biaryl structures are core components of many pharmaceuticals, agrochemicals, and functional materials.

Precursor for Heterocyclic Compound Synthesis

The aldehyde and hydroxyl groups of this compound are key functionalities for the construction of various heterocyclic systems. For instance, the condensation of the aldehyde with amines or hydrazines can lead to the formation of imines (Schiff bases) and hydrazones, respectively, which can subsequently undergo cyclization reactions to form nitrogen-containing heterocycles.

Furthermore, the presence of the hydroxyl group ortho to the methoxy (B1213986) group and meta to the aldehyde allows for cyclization reactions to form oxygen-containing heterocyles such as benzofurans. While direct synthesis of benzofurans from this compound is not explicitly detailed, related 2-hydroxychalcones are known to be precursors for 3-acylbenzofurans and 3-formylbenzofurans. nih.gov The synthesis of methoxy-activated indoles is another area where derivatives of this compound could be employed. chim.it The synthesis of 5-iodo-1H-indole-3-carbaldehyde from indole (B1671886) highlights the utility of iodinated precursors in building complex heterocyclic systems. rsc.org

Role in the Design and Construction of Advanced Materials

There is currently a lack of specific published research detailing the application of this compound in the design and construction of advanced materials. However, its structural features suggest potential in this field. The phenolic hydroxyl and aldehyde functionalities could be utilized in the synthesis of polymers, such as phenolic resins or polyesters, where the iodo-substituent could be later functionalized to tune the material's properties. The high atomic number of iodine could also impart unique optical or electronic properties to such materials.

Utility in the Synthesis of Ligands for Metal Coordination Chemistry

The aldehyde and hydroxyl groups of this compound are ideal for the synthesis of Schiff base ligands. Condensation of the aldehyde with a primary amine yields a Schiff base, and if the amine contains another donor atom, a multidentate ligand can be formed. The phenolic hydroxyl group can also participate in coordination to a metal center.

Studies on the related compound 4-hydroxy-3-methoxybenzaldehyde (vanillin) have shown that it readily forms Schiff base ligands upon reaction with various amines, and these ligands can coordinate with a range of metal ions, including Cu(II) and Zn(II). repec.orgrsisinternational.org For example, a Schiff base ligand derived from 4-hydroxy-3-methoxybenzaldehyde and glycine (B1666218) was synthesized using a green, mechanochemical approach, and subsequently used to form copper and zinc complexes. repec.org Another study detailed the synthesis and characterization of Schiff base complexes derived from ampicillin (B1664943) and 4-hydroxy-3-methoxybenzaldehyde. orientjchem.org These examples strongly suggest that this compound could be similarly employed to create novel ligands for applications in catalysis, materials science, and bioinorganic chemistry. The presence of the iodo-substituent offers a site for further modification of the ligand structure.

Development of Functionalized Scaffolds for Chemical Research

There is a notable absence of published literature specifically describing the use of this compound in the development of functionalized scaffolds for chemical research. Nevertheless, its multifunctional nature makes it a plausible candidate for such applications. The aldehyde group can be used for immobilization onto a solid support, such as a resin, allowing for its use in solid-phase synthesis. The remaining functional groups (hydroxyl, methoxy, and iodo) could then be selectively modified to generate a library of diverse compounds on the solid support. This approach is valuable in drug discovery and combinatorial chemistry.

Challenges and Future Research Directions in the Chemistry of 3 Hydroxy 5 Iodo 4 Methoxybenzaldehyde

Development of Greener Synthetic Pathways and Sustainable Methodologies

The conventional synthesis of halogenated phenols and their derivatives often involves reagents and conditions that are environmentally detrimental. mdpi.com Future research must prioritize the development of "greener" synthetic routes to 3-Hydroxy-5-iodo-4-methoxybenzaldehyde.

Current Challenges:

Harsh Reagents: Traditional iodination methods can employ strong oxidants or heavy metal-containing reagents, leading to hazardous waste. acs.org The industrial synthesis of similar compounds, like benzaldehyde (B42025), has historically involved processes like liquid-phase chlorination followed by hydrolysis, which are not environmentally friendly. mdpi.com

Solvent Use: The reliance on volatile organic solvents contributes to emissions and poses safety risks.

Atom Economy: Multi-step syntheses often suffer from low atom economy, generating significant waste relative to the desired product. monash.edu

Future Research Directions:

Catalytic Iodination: Investigating novel catalytic systems for the regioselective iodination of the parent phenol (B47542) is a primary goal. This includes exploring the use of recyclable catalysts and benign oxidizing agents like hydrogen peroxide in aqueous media. scielo.br A recently discovered reagent, I2/NaNO2, allows for the iodination of phenols at room temperature and shows promise for eco-friendly synthesis. elsevierpure.com

Solvent-Free and Aqueous Synthesis: Developing synthetic protocols that minimize or eliminate the use of organic solvents is crucial. mdpi.com Research into reactions in water or under solvent-free conditions, potentially using phase-transfer catalysts like β-cyclodextrin, could offer sustainable alternatives. researchgate.netutwente.nlacs.org

Process Intensification: Technologies like reactive distillation, which combine reaction and separation into a single unit, can lead to higher yields, shorter reaction times, and reduced energy consumption. researchgate.netutwente.nlacs.org This approach has been shown to be economically and environmentally superior to traditional batch processes for related compounds. utwente.nl

Bio-based Feedstocks: Exploring the conversion of plant-derived substances into key intermediates through chemoenzymatic processes could provide a sustainable starting point for the synthesis of complex aromatic compounds. epa.gov

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches

| Feature | Traditional Synthesis | Greener Future Directions |

|---|---|---|

| Reagents | Stoichiometric strong oxidants, halogens at high temp. | Catalytic systems, benign oxidants (e.g., H₂O₂) |

| Solvents | Volatile organic solvents | Water, ionic liquids, solvent-free conditions |

| Byproducts | Hazardous and corrosive materials | Water, recyclable catalysts |

| Efficiency | Often multi-step, lower atom economy | Process intensification (e.g., reactive distillation), higher atom economy |

| Energy | High energy input for heating/distillation | Milder reaction conditions, integrated processes |

Exploration of Novel Functionalization and Derivatization Reactions

The iodo-substituent on the aromatic ring of this compound is a versatile handle for a wide array of chemical transformations, making this compound a valuable building block.

Current Challenges:

Selectivity: The presence of multiple reactive sites (aldehyde, hydroxyl, and the aromatic ring itself) can lead to challenges in achieving selective functionalization.

Reaction Conditions: Many cross-coupling reactions require sensitive organometallic reagents and inert atmospheric conditions, which can be difficult to manage on a large scale. liberty.edu

Future Research Directions:

Cross-Coupling Reactions: The iodo group is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future work should focus on expanding the scope of these reactions to introduce a wide variety of substituents, creating a library of derivatives with diverse electronic and steric properties. nih.gov

Derivatization of the Aldehyde and Hydroxyl Groups: The aldehyde functionality can be transformed into numerous other groups (e.g., amines via reductive amination, alcohols, carboxylic acids, heterocycles). sigmaaldrich.comresearchgate.net The phenolic hydroxyl group can be alkylated or acylated to further modify the molecule's properties. research-solution.comsigmaaldrich.com Screening various derivatizing agents and reaction conditions will be essential. researchgate.net

One-Pot and Tandem Reactions: Designing multi-step syntheses that can be performed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. liberty.edurug.nlresearchgate.net For instance, a one-pot reduction/cross-coupling procedure could be developed to functionalize the aldehyde group. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Moving from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages in terms of safety, efficiency, and scalability.

Current Challenges:

Initial Setup Costs: The initial investment for flow chemistry and automated synthesis equipment can be significant. amf.ch

Process Optimization: Translating a batch reaction to a continuous flow process requires careful optimization of parameters like flow rate, temperature, and residence time.

Future Research Directions:

Continuous Flow Synthesis: The synthesis of this compound and its derivatives could be adapted to flow reactors. amf.chamt.uk This would allow for better control over reaction parameters, especially for highly exothermic reactions like halogenations, leading to improved safety and product consistency. amt.ukresearchgate.net Flow chemistry is particularly well-suited for handling hazardous reagents and for scaling up production. researchgate.netacs.org

Automated Synthesis Platforms: Automated synthesizers can perform multi-step reaction sequences with high precision and reproducibility, accelerating the discovery of new derivatives. sigmaaldrich.commt.com These platforms can be used to rapidly screen different reagents and conditions for functionalization reactions. wikipedia.org

Robotic Systems: The integration of AI-driven synthesis planning with robotic platforms can automate the entire process from route design to experimental execution and analysis, significantly enhancing research productivity. youtube.com Such systems can dynamically reconfigure modular flow reactors for different reaction steps. youtube.com

Table 2: Advantages of Flow Chemistry for the Synthesis of this compound

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Often inefficient mixing | Enhanced, rapid mixing |

| Safety | Higher risk with hazardous reagents/exotherms | Improved, small reactor volumes, better control |

| Scalability | Challenging, often requires re-optimization | Simpler, by running the system for longer |

| Reproducibility | Can be variable between batches | High, due to precise parameter control |

Computational Design of Derivatives with Tailored Chemical Properties

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding synthetic efforts toward compounds with desired characteristics.

Current Challenges:

Accuracy of Models: The accuracy of computational predictions depends heavily on the level of theory and the models used.

Computational Cost: High-level calculations can be time-consuming and require significant computing resources.

Future Research Directions:

DFT Studies: Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. fao.orgnih.govacs.org This can help in understanding reaction mechanisms and predicting the outcomes of functionalization reactions.

In Silico Screening: Large virtual libraries of derivatives can be computationally screened for specific properties (e.g., electronic properties, binding affinity to a target). This allows researchers to prioritize the synthesis of the most promising candidates. nih.gov

Predictive Modeling: By combining computational data with machine learning algorithms, it may be possible to develop models that can accurately predict the properties of new derivatives, further accelerating the design process. numberanalytics.com The insights gained from these computational studies can provide valuable guidelines for the rational design of next-generation materials derived from this compound. nih.gov

Q & A

Q. What protocols ensure reproducibility in catalytic applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.